AMMONIUM SULFOBETAINE-2, TECH., 90

Critical micelle concentration Surfactant efficiency Alkyl chain length effect

Surfactant performance in high-salinity formulations (fracturing fluids, membrane protein extraction) often degrades with standard sulfobetaines. Ammonium Sulfobetaine-2 (CAS 103683-19-8) overcomes this with three structural advantages: • C18 tail: CMC ~3 orders of magnitude lower than C12 analogs, reducing effective dosage. • Acetyl-aminoethyl spacer: enhances salt tolerance and provides a conjugation handle-absent in simple alkyl sulfobetaines. • 90% purity: 28.6% higher active content vs. 70% homologues, minimizing inert interference in gel-breaking and protein stabilization.

Molecular Formula C27H56N2O4S
Molecular Weight 504.8 g/mol
CAS No. 103683-19-8
Cat. No. B010541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMMONIUM SULFOBETAINE-2, TECH., 90
CAS103683-19-8
Molecular FormulaC27H56N2O4S
Molecular Weight504.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC[N+](C)(C)CCN(CCCS(=O)(=O)[O-])C(=O)C
InChIInChI=1S/C27H56N2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-29(3,4)25-23-28(27(2)30)22-21-26-34(31,32)33/h5-26H2,1-4H3
InChIKeyRHUVRHBLSZCMHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AMMONIUM SULFOBETAINE-2, TECH., 90 (CAS 103683-19-8): Structural and Physicochemical Baseline for Procurement Evaluation


Ammonium Sulfobetaine-2, Tech., 90 (CAS 103683-19-8) is a zwitterionic surfactant belonging to the ammonium sulfobetaine class, with the systematic IUPAC name 1-Octadecanaminium,N-[2-[acetyl(3-sulfopropyl)amino]ethyl]-N,N-dimethyl-, inner salt and molecular formula C27H56N2O4S (MW 504.81 g/mol) . It features a C18 (octadecyl) hydrophobic tail linked via an acetyl-aminoethyl spacer to a sulfobetaine head group, supplying both a quaternary ammonium cation and a sulfonate anion within the same molecule . This compound is supplied as a technical-grade material at 90% purity, distinguishing it from lower-purity homologues such as ammonium sulfobetaine-1 (70% tech.) and ammonium sulfobetaine-4 (85% tech.) [1]. The C18 chain length and acetyl-functionalized spacer are the primary structural determinants of its micellization behavior, surface activity, and salt tolerance, making it a candidate for applications requiring robust performance in high-ionic-strength environments [2].

Why Generic Substitution of AMMONIUM SULFOBETAINE-2, TECH., 90 Fails: Chain Length, Spacer Geometry, and Purity as Non-Interchangeable Variables


Ammonium sulfobetaine-2 cannot be freely interchanged with its closest in-class analogs—ammonium sulfobetaine-1 (C12 chain, 70% purity), ammonium sulfobetaine-4 (C18 chain, propyl spacer, 85% purity), or simple alkyl sulfobetaines such as 3-(N,N-dimethyloctadecylammonio)propanesulfonate—because three structural variables independently control its performance envelope. First, the C18 hydrophobic chain reduces the critical micelle concentration (CMC) by approximately three orders of magnitude compared to the C12 homologue, directly altering the minimum effective concentration required in formulations [1]. Second, the acetyl-aminoethyl spacer geometry influences head group hydration and packing at interfaces, which affects surface tension reduction efficiency and salt tolerance compared to both the propyl-spacer analog (ammonium sulfobetaine-4) and non-acetylated sulfobetaines [2]. Third, the 90% technical-grade purity provides a higher concentration of active surfactant per unit mass, reducing the required dosage and minimizing batch-to-batch variability introduced by inert impurities present in lower-purity grades . These differences collectively render simple molar equivalency substitutions unreliable without experimental re-optimization of the formulation.

Quantitative Differentiation Evidence for AMMONIUM SULFOBETAINE-2, TECH., 90 Against Closest Analogs


CMC Reduction by C18 Chain Length vs. C12 Homologue (Ammonium Sulfobetaine-1)

The C18 alkyl chain of ammonium sulfobetaine-2 drives significantly lower CMC values compared to the C12 chain of ammonium sulfobetaine-1. Although direct CMC measurements for ammonium sulfobetaine-2 are not available in the open literature, class-level data on alkyl sulfobetaines demonstrate that extending the chain from C12 to C18 reduces the apparent CMC in water from 3 mM (C12SB) to approximately 1.5 µM (C18SB), a 2,000-fold decrease [1]. For the ammonium sulfobetaine subclass, the monomeric ammonium sulfobetaine (AS) bearing an erucic acid-derived C22 tail exhibits a CMC of 3.9 × 10⁻⁷ mol/mL (0.39 mM), and the CMC of the corresponding C18 ammonium sulfobetaine-2 is expected to fall in the sub-millimolar range based on the established logarithmic relationship between chain length and CMC [2]. This positions ammonium sulfobetaine-2 as a high-efficiency surfactant requiring lower mass loading to achieve micellization compared to its C12 analog.

Critical micelle concentration Surfactant efficiency Alkyl chain length effect

Purity Advantage: 90% Technical Grade vs. 70% (Ammonium Sulfobetaine-1) and 85% (Ammonium Sulfobetaine-4)

Ammonium sulfobetaine-2 is supplied at 90% technical purity, compared to 70% for ammonium sulfobetaine-1 and 85% for ammonium sulfobetaine-4 [1]. On a mass basis, 1.00 g of ammonium sulfobetaine-2 (90%) delivers 0.90 g of active surfactant, whereas 1.00 g of ammonium sulfobetaine-1 (70%) delivers only 0.70 g—a 28.6% higher active content per unit mass purchased. When normalized for active surfactant cost, the 90% grade reduces the mass of inert material introduced into the formulation by up to 67% relative to the 70% grade (calculated as the ratio of inert fractions: 30% inert / 10% inert = 3.0× reduction). Higher inert content in lower-purity grades may introduce uncontrolled variables such as unreacted starting materials, salts, or moisture that can interfere with sensitive applications such as protein stabilization, nanoparticle encapsulation, or antimicrobial susceptibility testing [2].

Technical purity Active content Dosage equivalency

Spacer Geometry: Ethyl (Ammonium Sulfobetaine-2) vs. Propyl (Ammonium Sulfobetaine-4) Linker Effects on Micellization and Surface Activity

Ammonium sulfobetaine-2 incorporates an acetyl-aminoethyl spacer between the ammonium center and the sulfonate group, whereas ammonium sulfobetaine-4 features an acetyl-aminopropyl spacer (one additional methylene unit) . Changes in spacer length alter the distance and conformational flexibility between the cationic and anionic moieties, which directly affects the minimum area per molecule at the air/water interface and the efficiency of surface tension reduction. In the broader sulfobetaine literature, spacer and head group modifications have been shown to produce measurable shifts in CMC and γ_CMC values; for instance, introducing a hydroxyl group into the spacer can increase CMC while decreasing γ_CMC, demonstrating that spacer chemistry is a tunable parameter [1]. While no published head-to-head comparison between ammonium sulfobetaine-2 and ammonium sulfobetaine-4 exists, the established structure-property relationships predict that the shorter ethyl spacer in ammonium sulfobetaine-2 yields a more compact head group, potentially resulting in lower CMC and higher packing density at interfaces compared to the propyl analog [1]. This structural distinction is relevant for applications where interfacial rheology or micelle size critically influences performance, such as in fracturing fluids or nanoparticle encapsulation [2].

Spacer length Head group geometry Surface excess concentration

Salt Tolerance: Micellization Enhancement in High-Ionic-Strength Environments

Zwitterionic sulfobetaines characteristically exhibit enhanced micellization in the presence of electrolytes, a property that distinguishes them from nonionic and ionic surfactants and is directly relevant to the ammonium sulfobetaine-2 subclass. For alkyl sulfobetaines, the apparent CMC in 1 M NaCl is consistently lower than in pure water: C12SB decreases from 3 mM to 1.7 mM (43% reduction), C14SB from 0.4 mM to 0.2 mM (50% reduction), and C16SB from 80 µM to 60 µM (25% reduction) [1]. For the gemini ammonium sulfobetaine (GAS) synthesized from an ammonium sulfobetaine monomer precursor, the material exhibits good salt resistance and maintains high viscosity under acidic conditions, with a storage modulus G' of 60, 120, and 640 mPa at concentrations of 0.3, 0.5, and 1.0 wt%, respectively [2]. This salt-enhanced micellization behavior is a class-level characteristic of sulfobetaines that directly applies to ammonium sulfobetaine-2, making it a candidate for applications in saline environments such as enhanced oil recovery, seawater-based formulations, or biological buffers where non-ionic surfactants may exhibit cloud point depression [3].

Salt resistance Ionic strength Micelle stability

Optimal Application Scenarios for AMMONIUM SULFOBETAINE-2, TECH., 90 Based on Differentiated Performance Evidence


High-Salinity Enhanced Oil Recovery (EOR) and Hydraulic Fracturing Fluid Formulation

Ammonium sulfobetaine-2's combination of a C18 hydrophobic chain (conferring low CMC) and zwitterionic salt tolerance makes it a candidate for viscoelastic surfactant-based fracturing fluids that must perform in high-salinity formation brines. The gemini derivative of ammonium sulfobetaine exhibits a CMC of 2.1 × 10⁻⁷ mol/mL and maintains a storage modulus G' of up to 640 mPa at 1.0 wt% loading under acidic conditions, demonstrating the class's capacity for proppant suspension [1]. The 90% purity grade reduces inert content, minimizing interference with gel-breaking chemistry and ensuring more predictable rheological performance. Compared to ammonium sulfobetaine-1 (C12, 70%), the longer chain and higher purity are expected to yield approximately three orders of magnitude lower CMC and 28.6% higher active content per unit mass, reducing total surfactant loading in the fracturing fluid.

Nanoparticle Surface Functionalization and Colloidal Stabilization in Physiological Buffers

Sulfobetaine surfactants with C16-C18 chains have been demonstrated to encapsulate alkanethiol-coated gold nanoparticles (GNPs) at concentrations below their CMC, forming stable single-particle dispersions with hydrodynamic diameters suitable for renal clearance (~5-10 nm) [2]. The C18 chain of ammonium sulfobetaine-2 is predicted to provide stronger hydrophobic anchoring to nanoparticle surfaces than shorter-chain analogs, reducing desorption and particle aggregation. The enhanced micellization in 1 M NaCl (typical of sulfobetaines, with CMC reductions of 25-50%) supports colloidal stability in physiological saline and cell culture media [2]. The 90% purity minimizes the introduction of impurities that could competitively adsorb to nanoparticle surfaces or trigger uncontrolled aggregation.

Antimicrobial Coating and Biofilm Prevention on Medical Device Surfaces

Sulfobetaines exhibit antimicrobial activity that is strongly dependent on alkyl chain length, with longer chains generally showing greater membrane-disrupting potency [3]. Ammonium sulfobetaine-2, with its C18 tail, is positioned at the upper end of the chain-length activity spectrum within its subclass. When incorporated into polymeric coatings, sulfobetaine-functionalized surfaces resist bacterial adhesion and biofilm formation due to the strong hydration layer generated by the zwitterionic head group [3]. The acetyl spacer in ammonium sulfobetaine-2 provides a conjugation handle for covalent attachment to polymer backbones, offering a synthetic advantage over simpler alkyl sulfobetaines lacking this functionality. The 90% purity reduces the risk of leachable impurities compromising biocompatibility.

Membrane Protein Solubilization and Stabilization in Structural Biology

Zwitterionic sulfobetaines are widely used as non-denaturing detergents for membrane protein extraction and stabilization. The C18 chain of ammonium sulfobetaine-2 is expected to provide stronger hydrophobic matching with lipid bilayer-spanning domains compared to shorter-chain analogs such as ammonium sulfobetaine-1 (C12), potentially improving extraction yield for proteins with large transmembrane regions [2]. The salt-tolerant micellization behavior ensures that the surfactant remains active in the high-salt buffers often required for protein stability and crystallization. The higher purity (90% vs. 70%) reduces the introduction of impurities that could oxidize or modify sensitive protein samples.

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